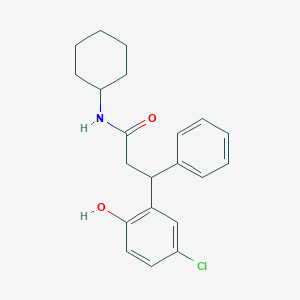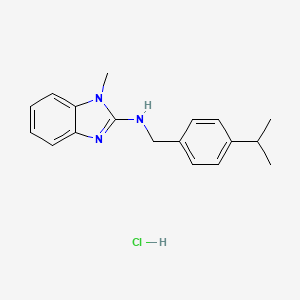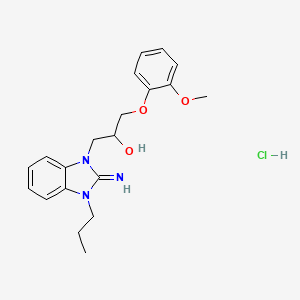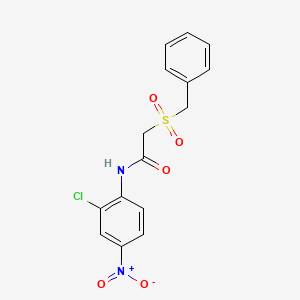
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide
Descripción general
Descripción
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective sigma-1 receptor agonist and is known to modulate various cellular processes, including calcium signaling, neuroprotection, and inflammation.
Aplicaciones Científicas De Investigación
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. In addition, 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to have analgesic effects in animal models of neuropathic pain.
Mecanismo De Acción
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide acts as a selective sigma-1 receptor agonist and modulates various cellular processes, including calcium signaling, neuroprotection, and inflammation. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channel regulation, protein folding, and cell signaling. Activation of the sigma-1 receptor by 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide leads to the modulation of calcium signaling, which is important for neuronal function and survival. 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide also has neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to modulate various cellular processes, including calcium signaling, neuroprotection, and inflammation. 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. In addition, 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to have analgesic effects in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide. Finally, the therapeutic potential of 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide in other diseases, such as multiple sclerosis and stroke, should be investigated.
Propiedades
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-16-11-12-20(24)19(13-16)18(15-7-3-1-4-8-15)14-21(25)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17-18,24H,2,5-6,9-10,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJFZIFWXOSLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4105591.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4105613.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4105621.png)
![N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide](/img/structure/B4105626.png)
![2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4105633.png)

![N-{1-[4-allyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4105642.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B4105676.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4105678.png)
![4-fluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105684.png)